molecular formula C9H5F4IO2 B15291745 methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate

methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate

Cat. No.: B15291745
M. Wt: 348.03 g/mol
InChI Key: HTVQAILOWCMPAO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4IO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

    Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.

    Esterification: The final step involves converting the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of compounds like 4-fluoro-2-azido-6-(trifluoromethyl)benzoate.

    Reduction: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 2-fluoro-6-iodo-4-(trifluoromethyl)benzoate
  • Methyl 3-fluoro-4-iodo-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of fluorine, iodine, and trifluoromethyl groups provides a distinct profile that can be advantageous in various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H5F4IO2

Molecular Weight

348.03 g/mol

IUPAC Name

methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5F4IO2/c1-16-8(15)7-5(9(11,12)13)2-4(10)3-6(7)14/h2-3H,1H3

InChI Key

HTVQAILOWCMPAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1I)F)C(F)(F)F

Origin of Product

United States

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